
5-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-4-carboxamide, also known as MNI-1, is a synthetic compound that has been extensively studied for its potential use in scientific research. MNI-1 is a small molecule inhibitor that has been shown to selectively target a specific protein, making it a valuable tool for studying the function of this protein in various biological processes.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis
Compounds containing thiophene and isoxazole rings, similar to the core structure of the mentioned compound, are pivotal in heterocyclic synthesis. These structures serve as key intermediates in the formation of various heterocyclic compounds. For instance, the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards different nitrogen nucleophiles lead to the formation of a wide array of derivatives including pyrazole, isoxazole, pyrimidine, and triazine derivatives. Such synthetic versatility underscores the significance of these compounds in the realm of medicinal chemistry and material science (Mohareb et al., 2004).
Antimicrobial Applications
Isoxazole and thiophene derivatives exhibit promising antibacterial and antifungal properties. The synthesis of novel compounds such as pyrazolopyridine derivatives and their evaluation against various microbial strains highlight the antimicrobial potential of these compounds. Notably, certain derivatives demonstrate moderate to good activity against pathogens like P. aeruginosa, E. coli, S. pneumoniae, and B. cereus, marking them as potential leads for the development of new antimicrobial agents (Panda et al., 2011).
Anticancer Research
Thiophene and isoxazole derivatives are also explored for their anticancer properties. The structural diversity of these compounds allows for the synthesis of various analogs with potential cytotoxic activities against different cancer cell lines. For example, new thiophene, thiazolyl-thiophene, and thienopyridine derivatives have been synthesized and evaluated for their in vitro cytotoxicity, showing significant inhibitory activity against several cancer cell lines. This highlights their potential as scaffolds for anticancer drug development (Atta & Abdel‐Latif, 2021).
Chemical Synthesis and Structural Analysis
The detailed chemical synthesis and structural analysis of compounds containing isoxazole and thiophene units contribute significantly to the understanding of their chemical behavior and properties. For instance, the crystal structure and Hirshfeld surface analysis of a pyrazole-1-carboxamide derivative provide insights into its molecular configuration and intermolecular interactions, which are crucial for its reactivity and potential applications in material science or drug design (Prabhuswamy et al., 2016).
Wirkmechanismus
Target of Action
Compounds containing similar heterocyclic moieties such as imidazole and thiophene have been reported to possess a wide range of therapeutic properties . They interact with various biological targets, including enzymes, receptors, and proteins, contributing to their diverse biological activities.
Mode of Action
These interactions can lead to changes in the conformation or activity of the target molecules, thereby exerting its biological effects .
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential wide range of biological activities. For instance, compounds containing imidazole and thiophene moieties have been reported to exhibit anti-inflammatory, antioxidant, antimicrobial, and antitumor activities . These activities suggest that the compound may influence pathways related to inflammation, oxidative stress, microbial growth, and cell proliferation.
Pharmacokinetics
They can be distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys . These properties can significantly impact the compound’s bioavailability and therapeutic efficacy.
Result of Action
Based on its structural similarity to other heterocyclic compounds, it may exert various biological effects, such as inhibiting enzyme activity, modulating receptor signaling, and interfering with microbial growth . These effects can lead to changes at the cellular level, such as altered cell signaling, reduced inflammation, and inhibited cell proliferation.
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets . For instance, the compound’s activity may be enhanced or inhibited in different pH environments, and its stability may be affected by temperature and light. Additionally, the presence of other molecules can influence the compound’s absorption and distribution within the body.
Biochemische Analyse
Biochemical Properties
Thiophene derivatives are known to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Cellular Effects
Compounds containing thiophene moiety have shown potent anti-inflammatory activities both in vitro and in vivo . They also exhibited promising antioxidant vitalities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .
Eigenschaften
IUPAC Name |
5-methyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-10-13(9-18-20-10)15(19)17-7-11-5-12(8-16-6-11)14-3-2-4-21-14/h2-6,8-9H,7H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTPIHRFFAEWAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,7-dimethyl-3-(2-methylallyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412512.png)
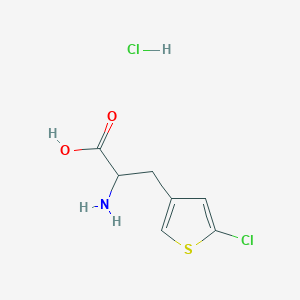
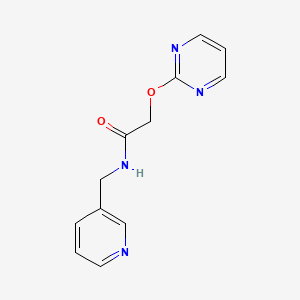

![N-(4-fluorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2412517.png)
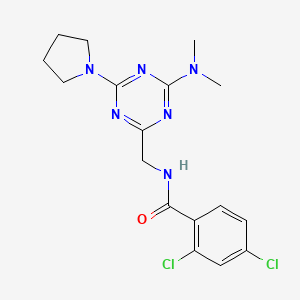
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide](/img/structure/B2412520.png)
![3-[(Prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid](/img/structure/B2412522.png)
![4-[(2-Chloro-4-fluorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2412528.png)
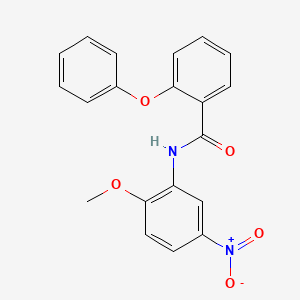
![(4Ar,7aS)-1-prop-2-enoyl-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B2412530.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2412533.png)
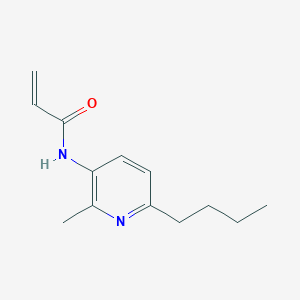
![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone O-allyloxime](/img/structure/B2412535.png)
